molecular formula C17H18N2O5 B2988007 3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one CAS No. 326884-22-4

3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one

Cat. No.: B2988007
CAS No.: 326884-22-4
M. Wt: 330.34
InChI Key: QLQKJJZUBUINHI-UHFFFAOYSA-N
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Description

3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the chromen-2-one family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the core chromen-2-one structure. The nitration reaction introduces the nitro group at the 6-position, while the carbonyl group at the 3-position is introduced through a subsequent reaction with 2,6-dimethylpiperidine-1-carbonyl chloride.

Industrial Production Methods

Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Large-scale synthesis also requires efficient purification techniques to remove by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine group, resulting in different biological activities.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the carbonyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Nitroso derivatives and nitrate esters.

  • Reduction: : Amines and hydroxylamines.

  • Substitution: : Amides, esters, and ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, 3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.

Medicine

In medicine, this compound is being explored for its pharmacological properties. Its ability to undergo redox reactions makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique structure allows for the creation of novel compounds with specific properties.

Mechanism of Action

The mechanism by which 3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one exerts its effects involves its interaction with molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The carbonyl group can form hydrogen bonds, influencing the compound's binding affinity to biological targets.

Molecular Targets and Pathways

  • Enzymes: : The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: : It can bind to specific receptors, modulating their activity.

  • DNA: : Interaction with DNA can lead to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylpiperidine-1-carbonyl chloride: : A precursor in the synthesis of the target compound.

  • 6-Nitro-2H-chromen-2-one: : A related chromen-2-one derivative without the piperidine group.

  • 3-(2,6-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one: : A structural analog without the nitro group.

Uniqueness

3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one is unique due to the combination of the nitro group and the piperidine moiety, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-10-4-3-5-11(2)18(10)16(20)14-9-12-8-13(19(22)23)6-7-15(12)24-17(14)21/h6-11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQKJJZUBUINHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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